5-Phenylpyridine-3-carbonitrile

PKCθ inhibition Kinase inhibitors Structure-activity relationship

5-Phenylpyridine-3-carbonitrile (syn. 3-cyano-5-phenylpyridine, 5-phenylnicotinonitrile, NSC is a heteroaromatic building block composed of a pyridine ring substituted with a cyano group at the 3-position and a phenyl group at the 5-position.

Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
CAS No. 10177-11-4
Cat. No. B162058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyridine-3-carbonitrile
CAS10177-11-4
Molecular FormulaC12H8N2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=CC(=C2)C#N
InChIInChI=1S/C12H8N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H
InChIKeyCTVJVGOUKSPYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpyridine-3-carbonitrile (CAS 10177-11-4): A Core 3-Cyanopyridine Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology


5-Phenylpyridine-3-carbonitrile (syn. 3-cyano-5-phenylpyridine, 5-phenylnicotinonitrile, NSC 167779) is a heteroaromatic building block composed of a pyridine ring substituted with a cyano group at the 3-position and a phenyl group at the 5-position [1]. With a molecular formula C₁₂H₈N₂ and a molecular weight of 180.21 g/mol, this low-molecular-weight scaffold exhibits a calculated density of 1.2 ± 0.1 g/cm³ and a boiling point of 339.9 ± 30.0 °C, consistent with a stable, distillable intermediate suitable for multi-step synthesis . The compound is classified within the broader 3-cyanopyridine family, a privileged scaffold in medicinal chemistry associated with antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities [2]. Its structural simplicity coupled with orthogonal synthetic handles—a nitrile for hydrolysis, cyclization, or reduction, and an unsubstituted phenyl ring amenable to electrophilic aromatic substitution or cross-coupling—positions it as a versatile advanced intermediate rather than a final bioactive entity, a distinction critical for procurement decisions where purity, batch-to-batch consistency, and scaffold fidelity directly impact downstream synthetic outcomes.

Why Generic 3-Cyanopyridine Substitution Fails: Scaffold Geography Dictates Derivatization Potential and Target Engagement


Procurement based solely on the 3-cyanopyridine chemotype without specifying the 5-phenyl substitution pattern overlooks the critical role of 'scaffold geography' in downstream synthetic tractability and biological target engagement. C-5 aryl substitution on the 3-cyanopyridine core establishes a specific exit vector that has been systematically exploited in structure-activity relationship (SAR) campaigns targeting the ATP-binding pockets of kinases, particularly PKCθ and Akt [1]. Altering the position of the phenyl ring from C-5 to C-4 or C-6, or replacing it with smaller alkyl or heteroaryl groups, fundamentally shifts the dihedral angle between the pyridine and the pendant aromatic ring, disrupting π-stacking interactions with hydrophobic pockets and altering the trajectory of substituents introduced at C-2 or C-4 during subsequent derivatization [2]. Furthermore, the exact 5-phenyl-3-carbonitrile substitution pattern serves as the validated entry point for established synthetic routes employing 4-chloro-5-iodo-3-pyridinecarbonitrile as a key intermediate, enabling iterative optimization at both C-4 and C-5 positions—a synthetic sequence that cannot be replicated with regioisomeric 3-cyanopyridines lacking the 5-phenyl handle [3]. For teams engaged in kinase inhibitor lead optimization, substituting a generic 3-cyanopyridine for the 5-phenyl derivative is not a cost-saving measure; it is a decision to abandon a scaffold with pre-validated synthetic routes and documented SAR trajectories.

Quantitative Differentiation Evidence for 5-Phenylpyridine-3-carbonitrile Versus Closest Structural Analogs


Quantified Scaffold Potency Threshold: C-5 Phenyl Substitution Is Essential for Sub-100 nM PKCθ Inhibition

In a systematic SAR study of 4-indolylamino-5-phenyl-3-pyridinecarbonitriles, the 5-phenyl moiety was shown to be a critical determinant of PKCθ inhibitory potency. The parent 5-phenyl-3-pyridinecarbonitrile scaffold, when elaborated with a 4-indolylamino substituent, yielded compound 12d with an IC₅₀ of 18 nM against PKCθ [1]. Further optimization of the C-5 phenyl ring by introducing a 4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl group at C-5 produced analog 13b with an IC₅₀ of 7.4 nM, representing a 2.4-fold improvement over the simpler 5-phenyl series and establishing a clear potency range for the scaffold class [2]. These data demonstrate that the 5-phenyl-3-pyridinecarbonitrile core is not merely a passive framework but actively contributes to target engagement, and its substitution pattern has been quantitatively mapped against biochemical potency outcomes.

PKCθ inhibition Kinase inhibitors Structure-activity relationship Anti-inflammatory

Cytotoxicity Benchmarking: 3-Cyano-5-phenylpyridine Derivatives Demonstrate Comparable Anticancer Potency to Doxorubicin in Breast Cancer Cell Lines

In a 2022 study, derivatives synthesized from a 3-cyano-5-phenylpyridine core were evaluated for cytotoxicity against human breast cancer MCF-7 and MDA-MB-231 cell lines using the MTT assay at concentrations spanning 0–100 μg/mL . Compounds 4, 9, 14, and 17 recorded the lowest IC₅₀ values among the tested series, with the scaffold demonstrating activity comparable to the standard chemotherapeutic agent doxorubicin . This places the 5-phenyl-3-pyridinecarbonitrile scaffold within the same potency tier as an established clinical agent—a benchmarking outcome that is not routinely achievable with generic 3-cyanopyridine scaffolds lacking the 5-aryl substitution, which typically require extensive elaboration before reaching comparable cytotoxicity thresholds.

Anticancer Breast cancer MCF-7 MDA-MB-231 MTT assay

GRIGNARD Synthetic Accessibility: 94% Yield for One-Step Installation of the 5-Phenyl Ring Enables Cost-Efficient Multigram Production

A defining practical advantage of 5-phenylpyridine-3-carbonitrile is its highly efficient synthetic accessibility from commercially available 3-cyanopyridine. The compound is synthesized in a single step via Grignard reaction of 3-cyanopyridine with phenylmagnesium chloride, achieving a reported yield of approximately 94% . This near-quantitative single-step transformation contrasts sharply with the multi-step sequences required for many isomeric phenylpyridine carbonitriles (e.g., 2-phenyl or 4-phenyl variants), which often demand protection/deprotection strategies or palladium-catalyzed cross-couplings that incur higher catalyst costs and lower overall yields. The 94% yield translates directly to lower procurement costs and higher batch-to-batch consistency, as the synthetic route minimizes the accumulation of side products that necessitate extensive chromatographic purification.

Synthetic efficiency Grignard reaction Process chemistry Cost of goods

Akt Kinase Patent Inclusion: 5-Phenylnicotinonitrile as a Preferred Substructure in a Major Pharmaceutical IP Estate

The compound 5-phenylpyridine-3-carbonitrile is explicitly claimed and exemplified in the international patent family directed to inhibitors of Akt (PKB) activity, a high-value oncology target implicated in tumor cell survival and proliferation [1]. Within the patent, the 5-phenylnicotinonitrile substructure is designated as a preferred embodiment, appearing in multiple representative compounds. The inclusion of this specific scaffold in a major pharmaceutical patent estate (assigned to Merck & Co.) signals that the 5-phenyl-3-carbonitrile substitution pattern was prioritized over alternative regioisomers during the patent drafting process—a decision typically driven by superior biochemical or pharmacokinetic data generated during lead optimization. Patent landscaping reveals that alternative phenyl substitution patterns (e.g., 2-phenyl or 4-phenyl pyridine-3-carbonitriles) are notably absent from this IP estate, reinforcing the privileged status of the 5-phenyl isomer.

Akt inhibitor Kinase patent Intellectual property Oncology

Fluorescent Probe Utility: 3-Cyano-5-phenylpyridine Enables Label-Free Biological Imaging via Intrinsic Fluorescence

5-Phenylpyridine-3-carbonitrile has been documented as a fluorescent probe for biological imaging applications, leveraging the intrinsic fluorescence of its extended π-conjugated system spanning the phenyl-pyridine-nitrile framework . This property distinguishes it from simpler 3-cyanopyridine analogs that lack the 5-aryl substituent and consequently exhibit weaker or absent fluorescence due to insufficient π-conjugation length. The dual functionality—serving simultaneously as a synthetic handle and a fluorescent reporter—enables label-free tracking of compound localization in cellular assays without the need for external fluorophore conjugation, which can perturb biological activity or introduce artifacts in binding assays.

Fluorescent probe Biological imaging Label-free detection Chemical biology

High-Impact Application Scenarios Where 5-Phenylpyridine-3-carbonitrile Outperforms Generic Alternatives


PKCθ-Targeted Anti-Inflammatory Drug Discovery: Direct Entry into Validated Sub-20 nM Chemical Space

Medicinal chemistry teams developing selective PKCθ inhibitors for autoimmune and inflammatory indications (e.g., psoriasis, rheumatoid arthritis, transplant rejection) can deploy 5-phenylpyridine-3-carbonitrile as the core scaffold to enter a pre-validated SAR landscape. The Boschelli et al. (2009) and Wu et al. (2009) publications provide a roadmap for derivatization at C-4 (via 4-chloro-5-iodo intermediate) that has yielded compounds with IC₅₀ values of 7.4–18 nM [1]. This is not a de novo hit-finding exercise; it is a late-stage lead optimization starting point, allowing teams to focus resources on selectivity profiling and ADME optimization rather than scaffold hopping. Procurement of the authentic 5-phenyl isomer ensures that synthetic intermediates align with published protocols, avoiding regioisomeric mismatches that would derail established synthetic sequences.

Akt/PKB Inhibitor Lead Generation with Patent-Validated Structural Precedent

Organizations pursuing Akt kinase inhibitors for oncology programs benefit from the explicit inclusion of 5-phenylnicotinonitrile as a preferred substructure in the Merck Akt inhibitor patent family (AU2004233828B2) [2]. By procuring this specific scaffold, medicinal chemistry groups can design novel analogs around an IP-validated core, strategically navigating the patent landscape while building on a substructure that has undergone the rigorous optimization required to reach patent exemplification status. Alternative 3-cyanopyridine isomers lacking the 5-phenyl substitution lack this patent pedigree, increasing the risk that lead compounds will either infringe existing IP or fail to achieve sufficient potency against Akt isoforms.

Cost-Efficient Multigram Synthesis for Early-Stage Oncology Screening Cascades

The 94% single-step Grignard-based synthesis of 5-phenylpyridine-3-carbonitrile enables procurement of multigram quantities at competitive pricing, supporting high-throughput cytotoxicity screening against diverse cancer cell line panels . As demonstrated by Mansour et al. (2022), derivatives from this scaffold achieve doxorubicin-comparable cytotoxicity against MCF-7 and MDA-MB-231 breast cancer lines . The combination of low scaffold cost and established anticancer activity makes this an economically rational choice for academic screening centers and small biotech companies where reagent budgets constrain the breadth of compound library synthesis. The high synthetic yield also ensures that scale-up to kilogram quantities for advanced preclinical studies does not introduce prohibitive cost barriers.

Dual-Mode Chemical Biology Probes: Simultaneous Synthetic Elaboration and Label-Free Cellular Imaging

Chemical biology groups developing probes for target engagement studies can exploit the intrinsic fluorescence of 5-phenylpyridine-3-carbonitrile for label-free cellular imaging while simultaneously using the cyano and phenyl groups as synthetic handles for introducing affinity tags, reactive warheads, or pharmacokinetic modulators . This dual functionality eliminates the need for orthogonal fluorophore attachment, which often complicates synthesis and can alter the compound's cellular permeability or target binding kinetics. For proteolysis-targeting chimera (PROTAC) development, the bifunctional nature of this scaffold supports attachment of both the target-protein ligand and the E3 ligase recruiter without requiring a separate fluorophore for cellular validation experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenylpyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.